2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
Overview
Description
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is an organic compound characterized by its complex structure, which includes a benzenesulfonamide core substituted with multiple methyl groups and a pyrimidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 2,3,5,6-tetramethylbenzene to form the corresponding sulfonyl chloride. This intermediate is then reacted with 4-methyl-2-aminopyrimidine under basic conditions to yield the final product. The reaction conditions often include:
Sulfonation: Using chlorosulfonic acid or sulfur trioxide in the presence of a catalyst.
Amidation: Conducted in a solvent such as dichloromethane or toluene, with a base like triethylamine to neutralize the hydrochloric acid by-product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reactant concentrations) ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 2,3,5,6-tetramethylbenzenesulfonic acid derivatives.
Reduction: Conversion to this compound amine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide exerts its effects involves interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes or receptors, potentially inhibiting their activity. The methyl and pyrimidinyl groups may enhance binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 2,3,5,6-tetramethylbenzenesulfonamide
- N-(4-methyl-2-pyrimidinyl)benzenesulfonamide
- 2,3,5,6-tetramethyl-N-(2-pyrimidinyl)benzenesulfonamide
Uniqueness
2,3,5,6-tetramethyl-N-(4-methyl-2-pyrimidinyl)benzenesulfonamide is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The combination of multiple methyl groups and a pyrimidinyl moiety provides distinct steric and electronic properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,3,5,6-tetramethyl-N-(4-methylpyrimidin-2-yl)benzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-9-8-10(2)13(5)14(12(9)4)21(19,20)18-15-16-7-6-11(3)17-15/h6-8H,1-5H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDZKYKQMPBCKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NS(=O)(=O)C2=C(C(=CC(=C2C)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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